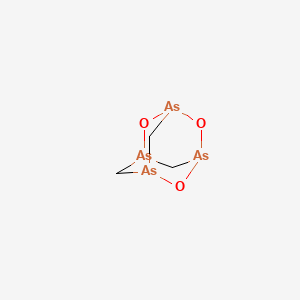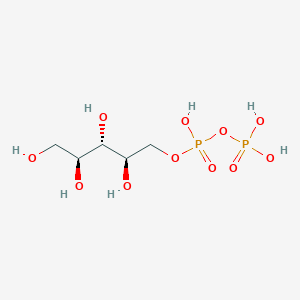
Chlorophyll d
Descripción general
Descripción
Chlorophyll d (Chl d) is a form of chlorophyll that was identified by Harold Strain and Winston Manning in 1943 . It was unambiguously identified in Acaryochloris marina in the 1990s . Chl d is present in cyanobacteria which use energy captured from sunlight for photosynthesis . It absorbs far-red light, at 710 nm wavelength, just outside the optical range . An organism that contains Chl d is adapted to an environment such as moderately deep water, where it can use far red light for photosynthesis .
Synthesis Analysis
Chl d is produced from chlorophyllide d by chlorophyll synthase . Chlorophyllide d is made from chlorophyllide a, but the oxygen-using enzyme that performs this conversion remains unknown as of 2022 .Molecular Structure Analysis
The molecular formula of Chlorophyll d is C54H70O6N4Mg . The central chemical structure of chlorophyll has a magnesium atom. Also, four nitrogen atoms are found around the magnesium . There is a pyrrole ring structure with four carbons and nitrogen .Chemical Reactions Analysis
Chlorophyll d plays a crucial role in photosynthesis, a process that begins with the absorption of light by specialized organic molecules, called pigments, that are found in the chloroplasts of plant cells .Physical And Chemical Properties Analysis
Chlorophyll d absorbs far-red light, at 710 nm wavelength, just outside the optical range . An organism that contains Chl d is adapted to an environment such as moderately deep water, where it can use far red light for photosynthesis .Aplicaciones Científicas De Investigación
1. Photosynthesis and Plant Biology
Chlorophyll d plays a significant role in photosynthesis, specifically in light reactions. It's integral to understanding the biophysics and ecophysiology of photosynthesis at various scales, from subcellular to leaf levels (Porcar‐Castell et al., 2021). Advances in remote sensing methods, such as the detection of solar-induced fluorescence (SIF), have opened new research directions in ecology, ecophysiology, biogeochemistry, agriculture, and forestry, all of which are closely tied to the study of chlorophyll d (Dash, Curran, & Foody, 2009).
2. Stress Physiology and Environmental Adaptation
Chlorophyll d is a critical component in understanding the adaptation capacity of chloroplasts and plants to various environmental stresses, including high-light and low-light conditions. Research in this area has been enhanced by tools like chlorophyll fluorescence imaging, which allows for noninvasive determination of photosynthetic activity and early detection of plant stress (Lichtenthaler, 2015).
3. Water Quality Monitoring
Chlorophyll d, specifically Chlorophyll-a, is used as an indicator of water eutrophication and ecological health. Monitoring methods are valued by environmental supervision departments and scientific research institutions. The determination of chlorophyll-a in seawater aids in providing reliable data support for water environmental management and scientific research (Zhang, Shi, & Wang, 2020).
4. Algal Research and Oceanography
Shirley Jeffrey's pioneering work in identifying chlorophyll c and its applications in quantifying phytoplankton laid the foundation for the successful application of microalgae in aquaculture and oceanographic research. This research is closely related to the study of chlorophyll d in understanding oceanic food supplies and algal physiology (Wright, Hallegraeff, & Mantoura, 2016).
5. Instrument Development for Plant Research
The development of instruments like the Dualex 4 Scientific meter, which can assess chlorophyll and flavonoid content in plants, represents a significant application in the study of chlorophyll d. These instruments facilitate research in plant physiology, providing insights into the health and nutritional status of plants (Cerovic et al., 2012).
6. Photosynthetic Efficiency and Remote Sensing
The link between chlorophyll d fluorescence and photosynthetic efficiency is crucial for large-scale monitoring of plant status and functioning. Remote sensing of solar-induced chlorophyll fluorescence has become feasible with ground-based, airborne, and spaceborne instruments, enabling research in vegetation physiology and ecology (Meroni et al., 2009).
7. Role in Photobiology and Photophysics
Studies on the chlorophyll d fluorescence transient in D1-mutants of Chlamydomonas reinhardtii have provided insights into the kinetics of the electron acceptor pool of Photosystem II, aiding in understanding the photobiological role of chlorophyll d (Srivastava, Strasser, & Govindjee, 1995).
Mecanismo De Acción
Chlorophyll d absorbs light most efficiently at a wavelength around 706 nanometers, just beyond the red end of the visible spectrum . This unique absorbance appears to occur thanks to a chemical decoration known as a formyl group on the chlorophyll’s carbon number two . That chemical tweak probably allows the algaelike organism that makes chlorophyll f to conduct photosynthesis while living beneath other photosynthesizers that capture all the other usable light .
Safety and Hazards
Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done . According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .
Direcciones Futuras
The presence of red-shifted chlorophylls in photosynthetic systems has opened up new possibilities of research on photosystem energetics and challenged the unique status of chlorophyll a in oxygenic photosynthesis . Harnessing this pigment’s power could lead to biofuel-generating algae that are super-efficient, using a greater spread of sunlight than thought possible .
Propiedades
IUPAC Name |
magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRYZIMSXOOPY-SKHCYZARSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H70MgN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorophyll d | |
CAS RN |
519-63-1 | |
| Record name | Chlorophyll d | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)




![[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,17S)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1255340.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)
![(6E)-6-{[5-(benzylthio)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255345.png)


![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)

![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)